molecular formula C13H14N2O3S2 B2768684 4-(phenylsulfonyl)-N-(thiazol-2-yl)butanamide CAS No. 942003-53-4

4-(phenylsulfonyl)-N-(thiazol-2-yl)butanamide

Cat. No. B2768684
CAS RN: 942003-53-4
M. Wt: 310.39
InChI Key: OSOMGJPMHNMFQK-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)-N-(thiazol-2-yl)butanamide, also known as PBIT, is a synthetic compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. PBIT belongs to the class of sulfonyl-containing compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Sulfonamides and Their Applications

Sulfonamides represent a crucial class of compounds in medicinal chemistry, known for their presence in clinically used drugs including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents. The sulfonamide group has been incorporated into a variety of drugs that exhibit a broad spectrum of biological activities. Notably, patents have highlighted the development of sulfonamide CAIs targeting antiglaucoma and antitumor applications, showcasing the ongoing need for novel sulfonamides in pharmaceutical research. Sulfonamide derivatives like pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, have shown significant antitumor activity, underscoring the therapeutic potential of sulfonamide-containing compounds in cancer treatment (Carta, Scozzafava, & Supuran, 2012).

Thiazolidinones and Their Significance

Thiazolidinones, particularly those with a 2,4-thiazolidinedione (2,4-TZD) core, are notable for their versatile pharmacophore and privileged scaffold in medicinal chemistry. This class of compounds has been linked with a myriad of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects. The recent literature underlines the importance of thiazolidinones in the design of new therapeutic agents, emphasizing the role of structural optimization in enhancing drug efficiency and specificity. Thiazolidin-4-ones, a saturated form of thiazole, have garnered attention for their broad biological potential and are considered a "wonder nucleus" for the synthesis of bioactive molecules. This highlights the significance of thiazolidinones in the discovery and development of new pharmacophores with diverse biological activities (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-12(15-13-14-8-9-19-13)7-4-10-20(17,18)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOMGJPMHNMFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylsulfonyl)-N-(thiazol-2-yl)butanamide

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